BenchChemオンラインストアへようこそ!

Oxytocin

Receptor Pharmacology Peptide Engineering GPCR Signaling

Procure pharmacopoeial-grade oxytocin (≥400 USP Units/mg) as the essential cognate ligand for OXTR studies. Its high-affinity binding (Kd ~10⁻⁹ M) establishes baseline receptor pharmacology; substitution with analogs like carbetocin or atosiban yields non-comparable data. For heat-stable formulations, mandate acetate-buffered preparations (≤0.025 M) with chlorobutanol stabilizer. Enforce continuous cold-chain (2–8°C) from SRA/WHO-prequalified sources to guarantee potency, especially in high-ambient-temperature territories.

Molecular Formula C43H66N12O12S2
Molecular Weight 1007.2 g/mol
CAS No. 50-56-6
Cat. No. B344502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin
CAS50-56-6
SynonymsOrasthin;  Ossitocina;  Ossitocina;  Oxetakain;  Oxitocina;  Oxoject;  Oxystin;  Partocon;  Pitocin;  Piton S;  Oxt,;  Oxytocin.
Molecular FormulaC43H66N12O12S2
Molecular Weight1007.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
InChIKeyXNOPRXBHLZRZKH-DSZYJQQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, butanol

Oxytocin CAS 50-56-6: Verified Nonapeptide Hormone for Uterotonic and Receptor-Binding Research Applications


Oxytocin (CAS 50-56-6) is a cyclic nonapeptide hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, featuring an internal disulfide bridge between Cys¹ and Cys⁶, a molecular formula of C₄₃H₆₆N₁₂O₁₂S₂, and a molecular weight of 1007.19 g/mol [1]. Synthetically prepared, it is pharmacopoeially standardized for oxytocic activity at not less than 400 USP Oxytocin Units per milligram . Its primary biological function is the potent stimulation of uterine smooth muscle contraction and myoepithelial cell contraction within mammary tissue, mediated through activation of the G-protein-coupled oxytocin receptor (OXTR) [1][2].

Oxytocin CAS 50-56-6: Why Functional and Stability Substitution with Analogs Like Carbetocin or Atosiban Is Quantifiably Invalid


Direct substitution of oxytocin with related peptides such as carbetocin or antagonists like atosiban is scientifically unjustifiable due to quantifiable differences in receptor binding kinetics, metabolic stability, and functional pharmacodynamics. Carbetocin, a long-acting analog, exhibits a distinct affinity profile at chimeric oxytocin receptor domains (Kᵢ = 7.1 nM at OXTR vs. Kᵢ = 1.17 µM at the E1 domain), which fundamentally alters its activation profile and prolonged duration of action compared to the endogenous ligand . In contrast, oxytocin itself exhibits a high-affinity binding site on myometrial cells with a Kd on the order of 10⁻⁹ mol/L, which is mechanistically distinct from the low-affinity binding exhibited by the antagonist atosiban (Kd ≈ 10⁻⁷ mol/L) [1]. Furthermore, the plasma half-life of oxytocin (1–6 minutes following intravenous administration) differs dramatically from the extended half-life of analogs, precluding interchangeable use in experimental protocols requiring rapid on/off signaling kinetics [2]. This evidence demonstrates that in-class substitution will alter experimental outcomes in a quantifiable, predictable manner, directly impacting assay validity and procurement decisions.

Oxytocin CAS 50-56-6: Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Oxytocin vs. Carbetocin: Distinct Binding Affinity at Chimeric Oxytocin Receptor Domains

Carbetocin, a clinically used oxytocin analog, exhibits a quantifiably different binding profile compared to oxytocin. While both compounds are agonists at the oxytocin receptor (OXTR), carbetocin demonstrates approximately 10-fold lower affinity for the canonical receptor but engages with distinct extracellular domains of the receptor with a Kᵢ of 1.17 µM at the chimeric N-terminus (E1) [1]. This differential engagement is further quantified at other extracellular loop chimeras: E13 (Kᵢ = 13 nM), E123 (Kᵢ = 56 nM), and E1234 (Kᵢ = 37 nM) [1]. In contrast, the endogenous ligand oxytocin interacts with its cognate receptor with a high-affinity binding site on myometrial cells exhibiting a Kd on the order of 10⁻⁹ mol/L, representing a fundamental difference in binding energetics [2].

Receptor Pharmacology Peptide Engineering GPCR Signaling

Oxytocin vs. Atosiban: Differential Binding and Antagonism Profiles in Human Myometrial Tissues

The oxytocin receptor antagonist atosiban demonstrates a quantifiably lower binding affinity for the oxytocin receptor compared to the native ligand. Atosiban binds to a single significant site on myometrial cells with a Kd of approximately 10⁻⁷ mol/L (100 nM), which is conspicuously similar to the low-affinity oxytocin binding site rather than the high-affinity receptor state [1]. Functional antagonism studies on isolated term-pregnant human myometrial strips report a pA₂ value of 10.6 for atosiban against oxytocin-induced contractions, indicating potent competitive antagonism [2]. However, atosiban exhibits poor receptor selectivity, binding with comparable affinity to the vasopressin V₁ₐ receptor (Kᵢ = 4.7 nmol/L), while oxytocin-induced contractions are mediated selectively through OXTR [2][3].

Tocolytic Development Receptor Antagonism Uterine Pharmacology

Oxytocin vs. Desmopressin: Quantified Receptor Selectivity Profiles Across the Vasopressin/Oxytocin Receptor Family

The oxytocin receptor (OXTR) and vasopressin receptor subtypes (V₁ₐ, V₁b, V₂) exhibit significant cross-reactivity with structurally related peptides. Oxytocin is the cognate, high-affinity ligand for OXTR (Kd ≈ 10⁻⁹ mol/L) [1], but it also demonstrates measurable activity at vasopressin receptors, particularly V₁ₐ, where it can stimulate pulmonary vasodilation via this receptor in rat models [2]. In contrast, the synthetic vasopressin analog desmopressin (dDAVP) is engineered for V₂ receptor selectivity, with species-dependent variations in affinity for OXTR [3]. Functional assays using cloned human receptors demonstrate that oxytocin potently activates OXTR (EC₅₀ in low nanomolar range) with defined selectivity over vasopressin receptors, a critical parameter for experimental design.

Receptor Selectivity GPCR Pharmacology Vasopressin Analogs

Oxytocin Formulation Stability: Critical Impact of Buffer Selection and Excipients on Degradation Kinetics

Oxytocin is inherently unstable in aqueous solution, with degradation rates heavily influenced by formulation excipients and storage conditions. A controlled comparative study found that acetate buffer significantly outperforms citrate/phosphate buffer in maintaining oxytocin stability [1]. Quantitatively, lower acetate buffer concentrations (≤0.025 M) yielded improved oxytocin stability compared to higher concentrations [1]. Furthermore, forced degradation studies at 80°C demonstrated that the addition of chlorobutanol provides a remarkable stabilizing effect on oxytocin, whereas common antioxidants such as L-ascorbic acid paradoxically accelerated degradation [1][2]. Accelerated stability testing at 40°C and 25% relative humidity showed no difference in stability between oxytocin tablets in sealed aluminum packs and unpackaged tablets, highlighting the critical role of primary packaging [3].

Peptide Stability Formulation Science Quality Control

Oxytocin Pharmacokinetics: Population-Level Clearance and Bioavailability Following Intravenous and Vaginal Administration

Population pharmacokinetic analysis of oxytocin in postmenopausal women (N=33 participants, 651 plasma concentrations) using a 2‑compartment disposition model established key quantitative parameters [1]. The clearance was estimated at 27 L/h, the volume of distribution at steady state at 15 L, the distribution half-life at 5.5 minutes, and the terminal half-life at 1.2 hours [1]. Following vaginal administration (100 or 400 IU), the absolute bioavailability was estimated to be only 2.5% for the typical patient, but with extreme interindividual variability of 374% and interoccasion variability of 79% [1]. In contrast, intravenous administration yields a much shorter elimination half-life of 1–6 minutes, with a median of 3.2 minutes (95% CI: 2.0–5.7) following a single 2 IU injection [2].

Pharmacokinetics Drug Delivery Clinical Pharmacology

Oxytocin in Labor Induction: Comparative Efficacy and Safety Against Misoprostol in Nulliparous Women

A prospective comparative study (N=200 nulliparous women) directly compared intravenous oxytocin with vaginal misoprostol for labor induction [1]. The misoprostol group demonstrated a significantly shorter induction-to-delivery interval (7.56 ± 2.98 hours) compared to oxytocin (9.87 ± 3.42 hours, p < 0.001) [1]. Vaginal delivery within 24 hours was achieved in 85.0% of the misoprostol group versus 72.0% in the oxytocin group (p = 0.024) [1]. Rates of uterine hyperstimulation, fetal distress, and postpartum hemorrhage were similar between groups (p > 0.05) [1]. A Cochrane network meta-analysis of 106 RCTs (N>30,000 women) further confirmed that while no method clearly outperforms low-dose vaginal misoprostol, oxytocin with amniotomy was the most successful method for achieving vaginal birth within 24 hours [2].

Obstetric Pharmacology Labor Induction Clinical Trial

Oxytocin CAS 50-56-6: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Receptor Pharmacology: Native Ligand Control for OXTR Binding and Signaling Assays

In radioligand binding or functional assays utilizing recombinant or native OXTR, oxytocin (CAS 50-56-6) must be employed as the cognate ligand control. Its high-affinity binding (Kd ≈ 10⁻⁹ mol/L) [1] is essential for establishing baseline receptor pharmacology. Substitution with analogs like carbetocin (Kᵢ = 7.1 nM at OXTR; distinct chimeric domain engagement) [2] or desmopressin (selective V₂ agonist) [3] will yield non-comparable data and confound interpretation of agonist potency or antagonist screening campaigns.

Formulation Development: Optimizing Stability in Tropical Climates for Global Health Applications

For formulation scientists developing heat-stable oxytocin products for resource-limited settings, procurement specifications must mandate acetate-buffered formulations at concentrations ≤0.025 M, as these provide superior stability compared to citrate/phosphate buffers [4]. Additionally, the inclusion of chlorobutanol as a stabilizing excipient should be prioritized, based on accelerated degradation studies at 40°C and 80°C demonstrating its remarkable stabilizing effect [5]. Products labeled for ≤25°C storage do not offer inherently greater stability than refrigerated products and should not be procured for use in territories with high ambient temperatures [6].

Translational Obstetric Research: Validated Comparator for Tocolytic and Labor Induction Studies

In randomized controlled trials evaluating novel tocolytics or induction agents, oxytocin serves as the essential reference standard. Its defined pharmacokinetic profile (clearance 27 L/h, terminal half-life 1.2 h) [7] enables precise, titratable intravenous administration. Comparative studies confirm that oxytocin with amniotomy yields the highest success rate for vaginal delivery within 24 hours among all induction methods evaluated in a network meta-analysis of 106 RCTs [8]. Procurement of pharmacopoeial-grade oxytocin (NLT 400 USP Units/mg) [9] is mandatory to ensure reproducibility and regulatory compliance.

Peptide Stability and Quality Control: Validating Cold Chain Integrity in the Supply Chain

For quality control laboratories and procurement officers in low- and middle-income countries, oxytocin stability data indicate that refrigerated storage (2–8°C) is non-negotiable for maintaining product integrity. Products labeled for storage at 2–8°C from stringent regulatory authorities or WHO-prequalified sources demonstrated excellent stability even after several months of exposure to 25°C or 30°C, whereas non-refrigerated products from non-SRA countries failed pharmacopoeial specifications after accelerated testing [5]. Procurement protocols must therefore prioritize SRA-approved or WHO-prequalified products and enforce continuous cold-chain monitoring to prevent degradation and ensure therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.